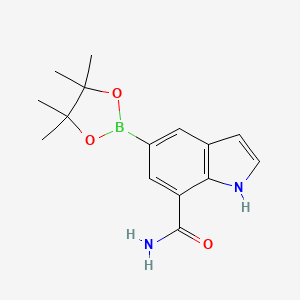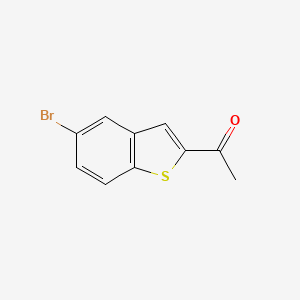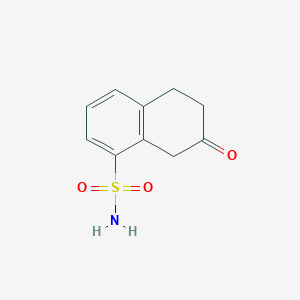
N-(4-methylsulfanylphenyl)propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylsulfanylphenyl)propane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonic acid group attached to a propane chain and an amide group linked to a phenyl ring substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide typically involves the following steps:
Preparation of 4-methylsulfanyl-phenylamine: This intermediate can be synthesized by the reaction of 4-methylsulfanyl-benzene with ammonia in the presence of a catalyst.
Formation of Propane-2-sulfonic Acid Chloride: Propane-2-sulfonic acid is converted to its corresponding sulfonyl chloride using thionyl chloride or phosphorus trichloride.
Coupling Reaction: The final step involves the reaction of 4-methylsulfanyl-phenylamine with propane-2-sulfonic acid chloride in the presence of a base such as pyridine to form propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide.
Industrial Production Methods
In an industrial setting, the production of propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylsulfanylphenyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-(4-methylsulfanylphenyl)propane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-2-sulfonic acid (4-methylphenyl)-amide: Similar structure but lacks the methylsulfanyl group.
Propane-2-sulfonic acid (4-chlorophenyl)-amide: Contains a chlorine substituent instead of a methylsulfanyl group.
Propane-2-sulfonic acid (4-nitrophenyl)-amide: Contains a nitro group instead of a methylsulfanyl group.
Uniqueness
N-(4-methylsulfanylphenyl)propane-2-sulfonamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15NO2S2 |
|---|---|
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
N-(4-methylsulfanylphenyl)propane-2-sulfonamide |
InChI |
InChI=1S/C10H15NO2S2/c1-8(2)15(12,13)11-9-4-6-10(14-3)7-5-9/h4-8,11H,1-3H3 |
Clé InChI |
BXFUHYRFOLJHJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)NC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-(4-methoxyphenyl)ethyl]pyridin-2-amine](/img/structure/B8663103.png)

